molecular formula C12H14O3 B11932524 10-OH-NBP-d4

10-OH-NBP-d4

Cat. No.: B11932524
M. Wt: 210.26 g/mol
InChI Key: BOPXPQRBGFXGQN-QFFDRWTDSA-N
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Description

10-Hydroxy-3-n-butylphthalide-d4 (10-OH-NBP-d4) is a deuterium-labeled derivative of 10-Hydroxy-3-n-butylphthalide (10-OH-NBP). This compound is a hydroxylated metabolite of 3-n-Butylphthalide (NBP), which is known for its neuroprotective properties and ability to penetrate the blood-brain barrier .

Chemical Reactions Analysis

10-Hydroxy-3-n-butylphthalide-d4, like its non-deuterated counterpart, can undergo various chemical reactions including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-Hydroxy-3-n-butylphthalide-d4 is primarily used in scientific research due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely. Its applications include:

Comparison with Similar Compounds

10-Hydroxy-3-n-butylphthalide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:

These compounds share similar neuroprotective properties but differ in their specific metabolic pathways and stability profiles.

Properties

Molecular Formula

C12H14O3

Molecular Weight

210.26 g/mol

IUPAC Name

4,5,6,7-tetradeuterio-3-(3-hydroxybutyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14O3/c1-8(13)6-7-11-9-4-2-3-5-10(9)12(14)15-11/h2-5,8,11,13H,6-7H2,1H3/i2D,3D,4D,5D

InChI Key

BOPXPQRBGFXGQN-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(OC2=O)CCC(C)O)[2H])[2H]

Canonical SMILES

CC(CCC1C2=CC=CC=C2C(=O)O1)O

Origin of Product

United States

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